molecular formula C15H15NO3S B8300878 o-Tolylsulfonylaminoacetophenone

o-Tolylsulfonylaminoacetophenone

Cat. No. B8300878
M. Wt: 289.4 g/mol
InChI Key: DKHJVXYFBXEHSP-UHFFFAOYSA-N
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Patent
US04372956

Procedure details

25 g of o-aminoacetophenone and 40 g of p-toluene sulfonyl chloride are together dissolved in 150 ml of pyridine and are left to stand at 50°-60° for one hour. The reaction mixture is then added to 1 liter of a stirred ice-water mixture and extracted with methylene chloride after half an hour.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11]1(C)[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1.N1C=CC=C[CH:23]=1>>[C:13]1([CH3:23])[CH:12]=[CH:11][CH:16]=[CH:15][C:14]=1[S:17]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9])(=[O:18])=[O:19]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(C)=O
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
150 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
are left
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride after half an hour

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=C(C=CC=C1)S(=O)(=O)NC1=C(C=CC=C1)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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